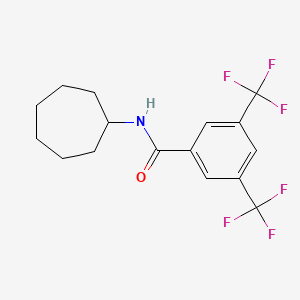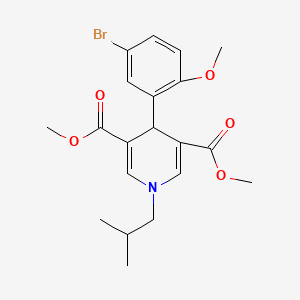![molecular formula C21H16ClFN2O2 B3546671 3-chloro-N-(2-{[(4-fluorophenyl)amino]carbonyl}phenyl)-4-methylbenzamide](/img/structure/B3546671.png)
3-chloro-N-(2-{[(4-fluorophenyl)amino]carbonyl}phenyl)-4-methylbenzamide
Overview
Description
3-chloro-N-(2-{[(4-fluorophenyl)amino]carbonyl}phenyl)-4-methylbenzamide, also known as CFTR modulator VX-809, is a small molecule drug that has been developed for the treatment of cystic fibrosis (CF). CF is a genetic disorder that affects the lungs, pancreas, and other organs, and is caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene. VX-809 is designed to correct the folding and trafficking defects of the CFTR protein, which is the underlying cause of CF.
Mechanism of Action
The mechanism of action of VX-809 involves its ability to bind to the F508del-3-chloro-N-(2-{[(4-fluorophenyl)amino]carbonyl}phenyl)-4-methylbenzamide protein and stabilize its conformation, thus promoting its trafficking to the cell surface and increasing its function. VX-809 acts as a corrector of the 3-chloro-N-(2-{[(4-fluorophenyl)amino]carbonyl}phenyl)-4-methylbenzamide protein, which is defective in CF patients.
Biochemical and Physiological Effects:
VX-809 has been shown to improve the function of this compound protein in vitro and in vivo, leading to increased chloride transport and improved mucociliary clearance in CF patients. VX-809 has also been shown to reduce inflammation and oxidative stress in the lungs of CF patients, which are major contributors to lung damage in CF.
Advantages and Limitations for Lab Experiments
The advantages of using VX-809 in lab experiments include its well-defined mechanism of action, its specificity for the F508del mutation, and its ability to correct the folding and trafficking defects of 3-chloro-N-(2-{[(4-fluorophenyl)amino]carbonyl}phenyl)-4-methylbenzamide protein. The limitations of using VX-809 in lab experiments include its high cost, its limited solubility, and its potential toxicity at high doses.
Future Directions
There are several future directions for the development of 3-chloro-N-(2-{[(4-fluorophenyl)amino]carbonyl}phenyl)-4-methylbenzamide modulators, including the optimization of VX-809 and the development of new correctors and potentiators. The combination of correctors and potentiators has been shown to have synergistic effects in improving this compound function, and several combinations are currently being tested in clinical trials. The development of this compound modulators for other mutations in this compound is also an active area of research, as well as the development of gene therapy and other approaches to correct the underlying genetic defect in CF.
Scientific Research Applications
VX-809 has been extensively studied in vitro and in vivo for its potential therapeutic effects in CF. In vitro studies have shown that VX-809 can correct the folding and trafficking defects of 3-chloro-N-(2-{[(4-fluorophenyl)amino]carbonyl}phenyl)-4-methylbenzamide protein in cells carrying the most common mutation in this compound, known as F508del. In vivo studies in animal models of CF have demonstrated that VX-809 can improve lung function, reduce inflammation, and increase the survival of CF mice.
properties
IUPAC Name |
3-chloro-N-[2-[(4-fluorophenyl)carbamoyl]phenyl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClFN2O2/c1-13-6-7-14(12-18(13)22)20(26)25-19-5-3-2-4-17(19)21(27)24-16-10-8-15(23)9-11-16/h2-12H,1H3,(H,24,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMKDFQDFKJILFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(3-{[(4-benzyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-4-methoxyphenyl)ethanone](/img/structure/B3546601.png)
![N-(3-chloro-2-methylphenyl)-2-[2-(1,2-dihydro-5-acenaphthylenylamino)-2-oxoethoxy]benzamide](/img/structure/B3546608.png)
![2-({5-[(3-bromophenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)-N-methyl-N-phenylacetamide](/img/structure/B3546614.png)

![N-(5-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)-2-biphenylcarboxamide](/img/structure/B3546619.png)
![2-{[4-benzyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-methylacetamide](/img/structure/B3546631.png)

![N-(4-bromophenyl)-2-[(3-nitrobenzoyl)amino]benzamide](/img/structure/B3546648.png)
![3-chloro-N-[2-(4-propionyl-1-piperazinyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B3546649.png)
![N-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}-3-methylbutanamide](/img/structure/B3546652.png)
![2-[(3-nitrobenzoyl)amino]-N-(4-phenoxyphenyl)benzamide](/img/structure/B3546653.png)

![2-iodo-N-[3-(methoxymethyl)phenyl]benzamide](/img/structure/B3546655.png)
![bis[4-(methoxycarbonyl)benzyl] terephthalate](/img/structure/B3546663.png)